molecular formula C10H13ClN2Si B14319465 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine CAS No. 111079-23-3

4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine

Cat. No.: B14319465
CAS No.: 111079-23-3
M. Wt: 224.76 g/mol
InChI Key: BUJZPCOBAYTLEV-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine is a chemical compound with the molecular formula C10H13ClN2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trimethylsilyl group and the ethynyl linkage in its structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with trimethylsilylacetylene under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Aprotic solvents like DMF and dichloromethane.

Major Products Formed

    Substituted Pyrimidines: Products formed by substitution of the chlorine atom.

    Coupled Products: Products formed by coupling reactions involving the terminal alkyne.

Scientific Research Applications

4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be removed to generate a terminal alkyne, which can then undergo further reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-ethynylpyrimidine
  • 6-Methyl-5-ethynylpyrimidine
  • 4-Chloro-6-methylpyrimidine

Uniqueness

4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine is unique due to the presence of both the trimethylsilyl group and the ethynyl linkage. This combination provides it with distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

111079-23-3

Molecular Formula

C10H13ClN2Si

Molecular Weight

224.76 g/mol

IUPAC Name

2-(4-chloro-6-methylpyrimidin-5-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C10H13ClN2Si/c1-8-9(5-6-14(2,3)4)10(11)13-7-12-8/h7H,1-4H3

InChI Key

BUJZPCOBAYTLEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)Cl)C#C[Si](C)(C)C

Origin of Product

United States

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